5-Methoxy-m-xylene-4,alpha,alpha'-triol, also known as 2,4-bis(hydroxymethyl)-6-methoxyphenol, is a chemical compound with the molecular formula and a molecular weight of approximately 184.19 g/mol. It features a methoxy group and two hydroxymethyl groups attached to a xylene backbone. The compound has a density of 1.32 g/cm³ and a boiling point of 355.1ºC at 760 mmHg .
The chemical reactivity of 5-Methoxy-m-xylene-4,alpha,alpha'-triol includes various reactions typical of phenolic compounds. These may involve:
These reactions are significant in synthetic organic chemistry, particularly in the modification and functionalization of phenolic compounds.
5-Methoxy-m-xylene-4,alpha,alpha'-triol exhibits various biological activities attributed to its phenolic structure. It has been studied for its potential antioxidant properties and its role in inhibiting certain enzymes relevant in disease pathways. Specific studies have indicated that it may interact with biological targets involved in oxidative stress and inflammation, although detailed mechanisms remain to be fully elucidated.
The synthesis of 5-Methoxy-m-xylene-4,alpha,alpha'-triol can be achieved through several methods:
Each method requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
5-Methoxy-m-xylene-4,alpha,alpha'-triol finds applications in various fields:
Research into the interaction of 5-Methoxy-m-xylene-4,alpha,alpha'-triol with various biological systems has indicated that it may modulate enzyme activity or interact with cellular receptors. Studies have focused on its effects on oxidative stress markers and inflammatory pathways, suggesting potential therapeutic roles in conditions characterized by oxidative damage.
Several compounds share structural similarities with 5-Methoxy-m-xylene-4,alpha,alpha'-triol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methoxyphenol | C8H10O2 | Simple methoxy-substituted phenol |
| 4-Hydroxy-3-methoxybenzaldehyde | C9H10O3 | Contains an aldehyde group; used in organic synthesis |
| 6-Methoxy-2-naphthol | C11H12O3 | Naphthalene derivative with methoxy group |
5-Methoxy-m-xylene-4,alpha,alpha'-triol is unique due to its specific arrangement of hydroxymethyl and methoxy groups on the xylene backbone, which influences its biological activity and reactivity compared to simpler phenolic compounds. Its dual hydroxymethyl groups provide enhanced reactivity for further chemical modifications that may not be present in other similar compounds.